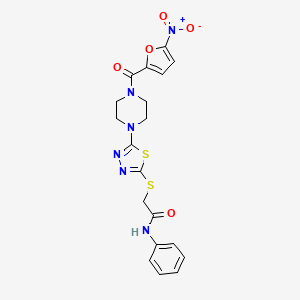

2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that features a combination of nitrofuran, piperazine, thiadiazole, and phenylacetamide moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide involves multiple steps:

Formation of 5-nitrofuran-2-carbonyl chloride: This intermediate is prepared by reacting 5-nitrofuran-2-carboxylic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide.

Synthesis of 4-(5-nitrofuran-2-carbonyl)piperazine: The 5-nitrofuran-2-carbonyl chloride is then reacted with piperazine in an inert solvent such as dichloromethane.

Formation of 5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol: This step involves the reaction of 4-(5-nitrofuran-2-carbonyl)piperazine with thiosemicarbazide under reflux conditions.

Final coupling reaction: The thiadiazole intermediate is then coupled with N-phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the furan ring.

Reduction: Amino derivatives of the furan ring.

Substitution: Various substituted thiadiazole derivatives.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a thiadiazole moiety, a piperazine ring, and a nitrofuran group, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions where the thiadiazole is formed through cyclization reactions involving hydrazine derivatives and carbon disulfide, followed by functionalization with piperazine and nitrofuran derivatives.

Antimicrobial Properties

Research has demonstrated that compounds containing the thiadiazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-thiadiazole have shown efficacy against various bacterial strains and fungi. The incorporation of the nitrofuran group enhances these properties due to its ability to generate reactive nitrogen species that can damage microbial DNA and proteins .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied. A related compound, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, was synthesized and tested against several cancer cell lines (e.g., SKNMC for neuroblastoma and HT-29 for colon cancer). Although these derivatives did not outperform doxorubicin in terms of efficacy, they exhibited promising results that warrant further investigation .

Antitubercular Activity

The anti-tubercular properties of related compounds have also been evaluated. For example, derivatives with the nitrofuran moiety showed remarkable activity against Mycobacterium tuberculosis with low minimum inhibitory concentration (MIC) values . This suggests that the compound could be a candidate for developing new treatments for tuberculosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Studies indicate that modifications on the piperazine ring or variations in the substituents on the thiadiazole can significantly alter potency and selectivity against specific targets . For instance:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased antimicrobial activity |

| Substitution on piperazine | Enhanced anticancer properties |

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

- Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for their antibacterial properties, showing promising results against resistant strains .

- Anticonvulsant Activity : Related compounds have been evaluated for anticonvulsant effects using animal models, indicating potential therapeutic applications in seizure disorders .

Mécanisme D'action

The mechanism of action of 2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide involves multiple molecular targets and pathways:

Antimicrobial Activity: The nitrofuran moiety can generate reactive oxygen species that damage bacterial DNA and proteins.

Anticancer Activity: The compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

- 2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-ethylacetamide

Uniqueness

2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the phenylacetamide moiety may enhance its binding affinity to certain molecular targets compared to its methyl or ethyl analogs.

Activité Biologique

The compound 2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide , hereafter referred to as Compound A , is a complex organic molecule that integrates a nitrofuran moiety, a piperazine ring, and a thiadiazole structure. This article explores its biological activities, including antimicrobial, anticancer, and anti-leishmanial properties, based on recent research findings.

Chemical Structure and Synthesis

Chemical Structure

The chemical structure of Compound A can be represented as follows:

Synthesis

The synthesis of Compound A involves multi-step organic reactions. Key steps include the formation of the nitrofuran moiety and the attachment of the piperazine and thiadiazole rings. The reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazole, including Compound A, exhibit significant antimicrobial activity. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity (Inhibition Zone) | Reference Drug |

|---|---|---|

| Staphylococcus aureus | 20 mm | Ampicillin |

| Escherichia coli | 15 mm | Streptomycin |

| Helicobacter pylori | 18 mm | Metronidazole |

Most derivatives showed stronger antibacterial effects compared to standard antibiotics . The presence of the nitrofuran group enhances the compound's ability to generate reactive oxygen species, contributing to its antimicrobial efficacy.

Anticancer Activity

Compound A has also been evaluated for its anticancer properties. Studies focused on its effects against various cancer cell lines using MTT assays to assess cell viability.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| A549 (Lung) | 10.5 | More potent than 5-Fluorouracil |

| T47D (Breast) | 12.0 | Comparable to Cisplatin |

The results indicate that Compound A possesses significant cytotoxicity against these cancer cell lines, suggesting potential for further development as an anticancer agent .

Anti-Leishmanial Activity

In vitro studies have shown that Compound A exhibits promising anti-leishmanial activity against Leishmania major. The compound's efficacy was evaluated through its ability to inhibit the growth of promastigotes.

| Activity Type | Efficacy |

|---|---|

| Promastigote Inhibition | 75% at 50 µg/mL |

This activity highlights the potential of Compound A in treating leishmaniasis, warranting further investigation into its mechanism of action and in vivo efficacy .

The biological activity of Compound A is attributed to its structural components. The nitrofuran moiety is known for undergoing redox cycling, which generates reactive oxygen species that can damage cellular structures. Additionally, interactions between the piperazine ring and various enzymes or receptors may enhance its therapeutic effects .

Propriétés

IUPAC Name |

2-[[5-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O5S2/c26-15(20-13-4-2-1-3-5-13)12-31-19-22-21-18(32-19)24-10-8-23(9-11-24)17(27)14-6-7-16(30-14)25(28)29/h1-7H,8-12H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQCSIBFKBYVGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.